Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate
Overview
Description
“Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate” is a chemical compound . It is an important molecular fragment of orexin Filorexant (MK-6096) .
Synthesis Analysis
The synthesis of “this compound” involves using 2-bromo-5-methyl benzoic acid and 2-chloropyrimidine as raw materials . PdCl2(PPh3)2 is used as a metal catalyst to mediate one-pot generation of the compound using the Negishi cross-coupling method . The optimum condition involves 2-bromo-5-methylbenzoic acid (10.00 g) and anhydrous zinc chloride powder (6.32 g) together with the catalyst . The reaction temperature is 55°C for 14 h . Under these optimum reaction conditions, the maximum yield of 78.4% is attained .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code 1S/C12H10N2O2/c1-8-3-4-9 (10 (7-8)12 (15)16)11-13-5-2-6-14-11/h2-7H,1H3, (H,15,16)
.
Physical and Chemical Properties Analysis
“this compound” is a white to yellow powder or crystals . It has a molecular weight of 214.22 .
Scientific Research Applications
Synthesis Methods and Optimization
- Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate is a critical molecular fragment of orexin Filorexant (MK-6096). A synthetic method for this compound using Negishi cross-coupling has been developed. This method offers a shorter synthetic pathway, simpler post-treatment, and higher yield compared to previous methods. Optimum conditions include using 2-bromo-5-methyl benzoic acid and 2-chloropyrimidine with PdCl2(PPh3)2 as a catalyst, achieving a maximum yield of 78.4% (Liu, Zhao, Yu, & Liu, 2020).
Applications in Agriculture
- Analogues of this compound, such as KIH-6127, have been found effective as herbicides against barnyard grass in paddy rice. These compounds were modified to enhance their herbicidal activity, showing significant potential in agricultural applications (Tamaru, Masuyama, Sato, Takabe, Inoue, & Hanai, 1997).
Chemical Structure and Analysis
- The compound’s structure has been analyzed in various studies, focusing on its role in the self-assembly of metal complexes. This includes observing different ligand conformations and coordination modes, which are crucial for understanding its interactions in various chemical processes (Xie, Li, Lu, Thapa, Hsu, & Chen, 2014).
Inhibitory Properties and Medicinal Chemistry
- Certain derivatives of this compound show potential as inhibitors in medicinal chemistry. For example, studies have shown its derivatives can act as inhibitors for mild steel corrosion in acidic solutions and exhibit properties relevant to antifolate and antitumor activities (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005); (Gangjee, Zeng, McGuire, & Kisliuk, 2000)(Gangjee, Zeng, McGuire, & Kisliuk, 2000).
Safety and Hazards
Properties
IUPAC Name |
methyl 5-methyl-2-pyrimidin-2-ylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-9-4-5-10(11(8-9)13(16)17-2)12-14-6-3-7-15-12/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMWIPNRUDBNEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC=CC=N2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729104 | |
Record name | Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1088994-20-0 | |
Record name | Benzoic acid, 5-methyl-2-(2-pyrimidinyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1088994-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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